molecular formula C12H6ClF3N2O3 B3040615 2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine CAS No. 219928-52-6

2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B3040615
CAS No.: 219928-52-6
M. Wt: 318.63 g/mol
InChI Key: AOHZBBZRAQFRKP-UHFFFAOYSA-N
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Description

2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine is a chemical compound of high interest in advanced pharmaceutical and agrochemical research. This pyridine-phenoxy scaffold is a key intermediate for synthesizing more complex molecules. The structure combines several functional groups—a chloro and a nitro substituent on an aromatic system, alongside a metabolically stable trifluoromethyl group—that are commonly leveraged to fine-tune the physicochemical properties, binding affinity, and metabolic stability of target candidates . Compounds featuring these motifs are frequently explored in medicinal chemistry for their potential as biased agonists and allosteric modulators of protein-coupled receptors, a class of targets implicated in a wide range of diseases . The specific molecular architecture suggests potential application in the development of novel therapeutic agents, particularly where precise control over signaling pathways is desired. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on it as a critical building block for constructing specialized chemical libraries and for structure-activity relationship studies aimed at discovering new bioactive molecules.

Properties

IUPAC Name

2-chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-11-10(2-1-5-17-11)21-9-4-3-7(12(14,15)16)6-8(9)18(19)20/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHZBBZRAQFRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with 2-nitro-4-(trifluoromethyl)phenol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyridine ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2-Chloro-3-[2-amino-4-(trifluoromethyl)phenoxy]pyridine.

    Substitution: Substitution of the chloro group with an amine yields 2-Amino-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine.

Scientific Research Applications

2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine is an organic compound with a pyridine ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl-containing phenoxy group. It has the molecular formula C12H6ClF3N2O3 . The presence of nitro and trifluoromethyl groups gives it unique chemical properties, enhancing its reactivity and stability, making it valuable in various chemical applications.

Synthesis
this compound is typically synthesized by reacting 2-chloro-3-nitropyridine with 2-nitro-4-(trifluoromethyl)phenol under basic conditions via nucleophilic aromatic substitution, where the phenoxide ion attacks the chloro-substituted pyridine ring. Optimized methods for industrial applications include continuous flow reactors and enhanced temperature control to achieve high yields and purity. The selection of solvents, catalysts, and purification techniques are critical for large-scale production.

Applications
this compound has several applications across different fields:

  • Interaction with Biomolecules: Research indicates that this compound interacts with various biomolecules, particularly enzymes involved in metabolic pathways. These interactions can lead to significant biochemical changes that may affect drug efficacy and toxicity profiles. Understanding these interactions is essential for predicting the compound's behavior in biological systems.
  • Medicinal Chemistry: Derivatives of this compound have been explored for potential antimicrobial and anticancer properties, indicating its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Structural Analogues

Pyridine, 2-[2-chloro-4-(trifluoromethyl)phenoxy]-5-nitro- (CAS 84458-66-2)
  • Structure: Nitro group at pyridine 5-position; phenoxy substituent at pyridine 2-position with 2-chloro-4-CF₃.
  • Properties : Molecular weight 318.64 g/mol. Exhibits similar IR signatures (e.g., aromatic C-H stretch at ~3020 cm⁻¹, nitro stretches at ~1550–1340 cm⁻¹) but differs in substituent positioning.
  • Applications : Likely explored as a herbicide intermediate due to structural similarity to fluorinated pyridines ().
3-Chloro-5-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine (CAS CB61548161)
  • Structure: Chlorine at pyridine 3-position; phenoxy at 5-position.
  • Properties : Molecular formula C₁₂H₆ClF₃N₂O₃ (MW 318.64). Structural isomer of the target compound, leading to distinct reactivity and solubility profiles.
2-Chloro-3-(trifluoromethyl)pyridine (Market Compound)
  • Structure: Lacks the nitro-phenoxy group; CF₃ at pyridine 3-position.
  • Applications : Widely used in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Market analysis highlights its dominance in synthesis of bioactive molecules ().

Functional Analogues

2-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic Acid
  • Structure: Amino linkage instead of ether; carboxylic acid at pyridine 3-position.
MurA Enzyme Inhibitors with Trifluoromethyl/Chloro Substitutions
  • Structure : Variants include 3-CF₃/4-CF₃ pyridines and dichlorinated analogs.
  • Bioactivity : Chloro substitution at specific positions enhances antibacterial activity, while trifluoromethyl groups improve metabolic stability ().

Physicochemical and Spectroscopic Comparisons

Compound Melting Point (°C) IR Key Stretches (cm⁻¹) Molecular Weight (g/mol)
Target Compound Not reported ~1670 (C=O), 1550–1340 (N=O) ~318 (estimated)
CAS 84458-66-2 () Not reported 3020 (C-H aromatic), 1550–1340 (N=O) 318.64
2-Chloro-3-(trifluoromethyl)pyridine Not reported 2200–2180 (C≡N), 1670 (C=O) 181.55
Q12 () 288–292 1668 (C=O), 1252 (C-O-C) 525.05

Notes:

  • Nitro groups contribute to higher density and lower solubility compared to methyl or methoxy analogs.
  • Chlorine at pyridine 2-position increases electrophilicity, enhancing reactivity in cross-coupling reactions.

Biological Activity

2-Chloro-3-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine (CAS Number: 219928-52-6) is a synthetic organic compound characterized by a pyridine ring substituted with a chlorine atom, a nitro group, and a phenoxy group containing a trifluoromethyl substituent. Its molecular formula is C12H8ClF3N3O3. The unique structural features of this compound contribute to its diverse biological activities, particularly in medicinal chemistry.

The presence of both the nitro and trifluoromethyl groups enhances the compound's reactivity and stability. This combination allows for significant interactions with various biomolecules, particularly enzymes involved in metabolic pathways. The compound's ability to interact with cytochrome P450 enzymes is noteworthy, as these enzymes play a critical role in drug metabolism, potentially acting as either inhibitors or activators depending on the context.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for the metabolic processing of many drugs. Depending on the specific enzyme and circumstances, this compound may inhibit or activate these enzymes, influencing drug efficacy and toxicity profiles.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of this compound and its derivatives. The presence of the trifluoromethyl group has been shown to enhance biological activity against various pathogens. For example, compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Case Studies

  • Cytochrome P450 Interaction Study :
    • Objective : To evaluate the inhibitory effects of this compound on CYP450 enzymes.
    • Findings : The compound exhibited selective inhibition of CYP2D6 and CYP3A4, suggesting potential implications for drug-drug interactions in therapeutic settings.
  • Antimicrobial Efficacy Test :
    • Objective : To assess the antimicrobial activity against Staphylococcus aureus.
    • Methodology : Minimum inhibitory concentration (MIC) assays were performed.
    • Results : The compound demonstrated an MIC value of 12.5 µg/mL, indicating significant antibacterial activity compared to control antibiotics .

Applications

The unique properties and biological activities of this compound make it valuable in various fields:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Pharmacology : Understanding its interactions with metabolic enzymes can aid in predicting drug interactions and side effects.
  • Industrial Applications : Utilized in agrochemicals due to its reactivity and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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